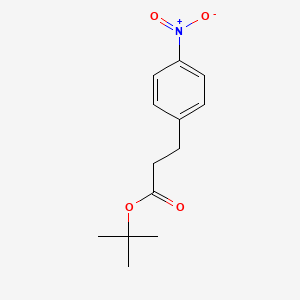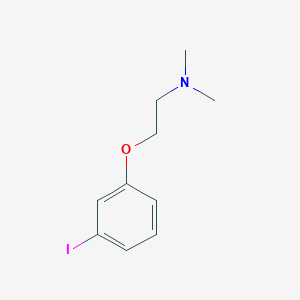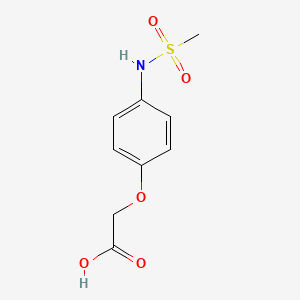
2-(4-(Methylsulfonamido)phenoxy)acetic acid
Vue d'ensemble
Description
“2-(4-(Methylsulfonamido)phenoxy)acetic acid” is a chemical compound that is used in pharmaceutical toxicology . It is also known as “[4-[(Methylsulfonyl)amino]phenoxy]acetic Acid” and has the molecular formula C9H11NO5S . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H11NO5S . The molecular weight of this compound is 245.25 .Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a molecular weight of 245.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Science
2-(4-(Methylsulfonamido)phenoxy)acetic acid is involved in the synthesis of novel polymers. A study by Shockravi et al. (2006) focuses on synthesizing new diacid monomers, including derivatives of this compound, for the preparation of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrate good thermal stability and solubility in various polar solvents, highlighting their potential in industrial applications (Shockravi et al., 2006).
Environmental Degradation Studies
In environmental research, derivatives of this compound, specifically 2–4 Dichlorophenoxyacetic acid, have been studied for degradation processes. Mehralipour and Kermani (2021) utilized a novel combination of advanced oxidation processes to degrade this herbicide, indicating its relevance in environmental protection and remediation studies (Mehralipour & Kermani, 2021).
Herbicide Resistance in Agriculture
The compound's derivatives, particularly in the context of phenoxy herbicides like 2,4-dichlorophenoxy acetic acid, have been studied for their impact on agricultural practices. Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, which has implications for developing herbicide-tolerant cultivars in agriculture (Jugulam, Walsh, & Hall, 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their antibacterial properties. Sri et al. (2014) synthesized and evaluated a related compound for its effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential in antimicrobial therapy (Sri et al., 2014).
Membrane Science
In membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from this compound. Liu et al. (2012) demonstrated that these membranes exhibit improved water flux, crucial for the treatment of dye solutions in industrial wastewater management (Liu et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(methanesulfonamido)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)10-7-2-4-8(5-3-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRSHSJPZQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

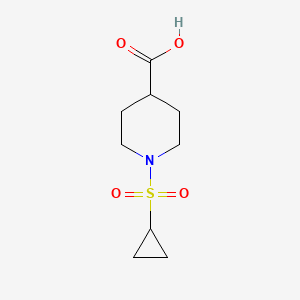



![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
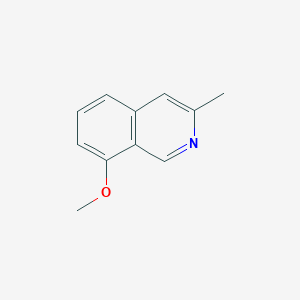
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)
